3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea is a complex organic compound notable for its unique structure and potential applications in scientific research. This compound features a phenylurea backbone substituted with thiophenes, which are sulfur-containing heterocycles known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 339.5 g/mol.
This compound can be classified under the category of thiophene derivatives and ureas, which are often investigated for their pharmacological properties. The presence of the thiophene rings suggests potential applications in medicinal chemistry, particularly in the development of new drugs targeting various biological pathways.
The synthesis of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds are often synthesized through the following general methods:
The molecular structure of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea can be represented using various chemical notation systems:
InChI=1S/C16H17N2O2S2/c1-11(18)19(20)12-7-8-14(21-12)15(16(22)23)13(9-10-4-5-10)6-3/h4-10,18H,11H2,1-3H3,(H,22,23)
CC(C(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O)C(C(C)=C)=C
These representations provide insight into the compound's connectivity and stereochemistry.
The chemical reactivity of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea can include:
The mechanism of action for compounds like 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea is often related to their interactions with biological targets. Thiophene-containing compounds have been shown to exhibit various biological activities, including:
The physical properties of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea include:
Chemical properties include:
3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-phenylurea has potential applications in various scientific fields:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3